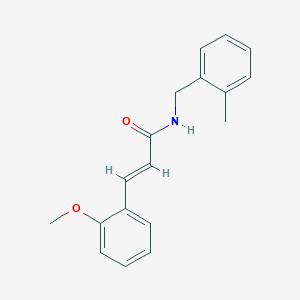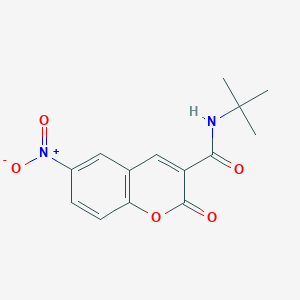![molecular formula C14H14N2O3 B5867690 N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5867690.png)
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide, commonly known as MFA-2, is a synthetic compound that has been widely used in scientific research. MFA-2 belongs to the class of furamide derivatives, which are known for their potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of MFA-2 is not fully understood. However, it has been suggested that MFA-2 may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, MFA-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
MFA-2 has been shown to exhibit a range of biochemical and physiological effects. In animal studies, MFA-2 has been shown to reduce inflammation, pain, and fever. It has also been shown to have antioxidant properties and to protect against oxidative damage. MFA-2 has been shown to affect the levels of certain neurotransmitters in the brain, including serotonin and dopamine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MFA-2 in lab experiments is its potential therapeutic properties. MFA-2 has been shown to exhibit a range of pharmacological effects, making it a useful tool for investigating the mechanisms of certain diseases and for developing new drugs. However, there are also limitations to using MFA-2 in lab experiments. For example, the compound may have off-target effects, and its pharmacokinetics and toxicity profile may not be fully understood.
Future Directions
There are several future directions for research on MFA-2. One area of interest is the development of new drugs based on the structure of MFA-2. Researchers are also investigating the potential use of MFA-2 in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity profile of MFA-2, as well as its potential off-target effects.
Synthesis Methods
The synthesis of MFA-2 involves the reaction of 4-methylphenylamine and 2-furoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of MFA-2 as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
MFA-2 has been extensively used in scientific research, particularly in the field of pharmacology. It has been shown to exhibit potential therapeutic properties, including anti-inflammatory, analgesic, and antipyretic effects. MFA-2 has also been investigated for its potential use in the treatment of cancer, diabetes, and other diseases.
properties
IUPAC Name |
N-[2-(4-methylanilino)-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-4-6-11(7-5-10)16-13(17)9-15-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJASONVJZEHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-3-[(2-methylphenoxy)methyl]-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5867621.png)


![methyl 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5867638.png)
![N-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5867644.png)
![3-(2-chloro-6-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5867649.png)

![N-(4-ethoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5867671.png)
![3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5867674.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)

![3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)